
2-(3,4-Difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene is an organic compound with the molecular formula C20H28F2. This compound is characterized by the presence of fluorine atoms on both the phenyl and naphthalene rings, as well as an ethylcyclohexyl group. It is a white to off-white crystalline powder with a melting point of 51.0 to 54.0 °C and a predicted boiling point of 372.0 ± 35.0 °C .
Preparation Methods
The synthesis of 2-(3,4-Difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene involves several steps, typically starting with the preparation of the 3,4-difluorophenyl precursor. This precursor is then subjected to a series of reactions to introduce the ethylcyclohexyl and fluoronaphthalene groups. Common synthetic routes include:
Halogenation: Introduction of fluorine atoms to the phenyl ring.
Cyclization: Formation of the naphthalene ring.
Alkylation: Addition of the ethylcyclohexyl group.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
2-(3,4-Difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3,4-Difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including as a ligand for certain receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with proteins or enzymes, potentially inhibiting their activity. The ethylcyclohexyl group may contribute to the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
2-(3,4-Difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene can be compared with other similar compounds, such as:
3,4-Difluoro-4’-(4-ethylcyclohexyl)biphenyl: Similar in structure but lacks the naphthalene ring.
4’-[2-(3,4-Difluoro-phenyl)-ethyl]-4-propyl-bicyclohexyl: Contains a propyl group instead of an ethyl group and lacks the naphthalene ring.
The uniqueness of this compound lies in its combination of fluorine atoms, ethylcyclohexyl group, and naphthalene ring, which may confer distinct chemical and biological properties .
Properties
CAS No. |
863914-75-4 |
|---|---|
Molecular Formula |
C24H23F3 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-(3,4-difluorophenyl)-6-(4-ethylcyclohexyl)-1-fluoronaphthalene |
InChI |
InChI=1S/C24H23F3/c1-2-15-3-5-16(6-4-15)17-7-10-20-18(13-17)8-11-21(24(20)27)19-9-12-22(25)23(26)14-19/h7-16H,2-6H2,1H3 |
InChI Key |
HRLVKHSOPIKYGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C2=CC3=C(C=C2)C(=C(C=C3)C4=CC(=C(C=C4)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol](/img/structure/B12535166.png)
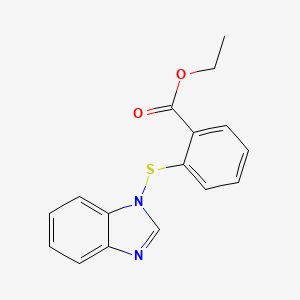
![1-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-](/img/structure/B12535184.png)

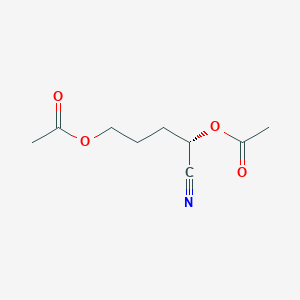
![2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12535208.png)
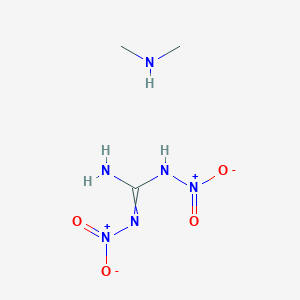

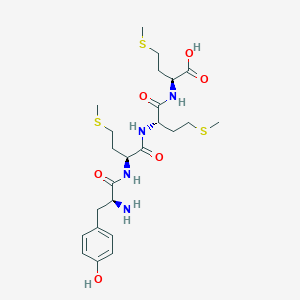
![N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide](/img/structure/B12535231.png)
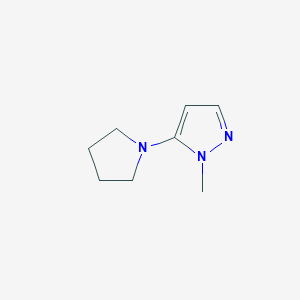
![1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]-](/img/structure/B12535255.png)

![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene](/img/structure/B12535262.png)
